Bepridil hydrochloride

Übersicht

Beschreibung

Bepridilhydrochlorid: ist ein lang wirkender, nicht-selektiver Kalziumkanalblocker mit signifikanter Antiangina-Aktivität. Es bewirkt eine erhebliche koronare Vasodilatation und moderate periphere Effekte. Es hat antihypertensive und selektive Antiarrhythmie-Aktivitäten und wirkt als Calmodulin-Antagonist . Bepridilhydrochlorid ist chemisch nicht verwandt mit anderen Kalziumkanalblockern wie Diltiazemhydrochlorid, Nifedipin und Verapamilhydrochlorid .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: : Die Synthese von Bepridilhydrochlorid beinhaltet die Reaktion von N-Benzyl-N-(3-Isobutoxy-2-Pyrrolidin-1-yl-propyl)Anilin mit Salzsäure. Die Reaktionsbedingungen umfassen typischerweise eine kontrollierte Temperaturumgebung, um die Stabilität der Verbindung zu gewährleisten .

Industrielle Produktionsverfahren: : Die industrielle Produktion von Bepridilhydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: : Bepridilhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen: : Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel für Oxidationsreaktionen, Reduktionsmittel für Reduktionsreaktionen und Nukleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Ergebnis .

Hauptprodukte: : Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Derivate von Bepridilhydrochlorid mit modifizierten pharmakologischen Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Chemie: : In der Chemie wird Bepridilhydrochlorid als Referenzverbindung bei der Untersuchung von Kalziumkanalblockern verwendet .

Biologie: : In der biologischen Forschung wird es verwendet, um die Auswirkungen von Kalziumkanalblockern auf zelluläre Prozesse zu untersuchen .

Medizin: : In der Medizin wird Bepridilhydrochlorid zur Behandlung von Bluthochdruck und chronisch stabiler Angina eingesetzt. Es wurde auch für seine potenzielle Verwendung bei der Behandlung von Vorhofflimmern und anderen Herz-Kreislauf-Erkrankungen untersucht .

Industrie: : In der pharmazeutischen Industrie wird Bepridilhydrochlorid bei der Entwicklung neuer Medikamente eingesetzt, die auf Kalziumkanäle abzielen .

Wirkmechanismus

Bepridilhydrochlorid entfaltet seine Wirkung durch die Hemmung sowohl des langsamen Kalziumstroms (L-Typ) als auch des schnellen Natriumstroms in der Herzmuskel- und glatten Gefäßmuskulatur. Es interferiert mit der Kalziumbindung an Calmodulin und blockiert sowohl spannungsgesteuerte als auch rezeptorgesteuerte Kalziumkanäle . Diese Hemmung reduziert den transmembranen Einstrom von Kalziumionen in die Herzmuskel- und glatte Gefäßmuskulatur, was zu einer reduzierten Herzfrequenz und einem reduzierten arteriellen Druck führt .

Wirkmechanismus

Bepridil Hydrochloride exerts its effects by inhibiting both the slow calcium (L-type) and fast sodium inward currents in myocardial and vascular smooth muscle. It interferes with calcium binding to calmodulin and blocks both voltage and receptor-operated calcium channels . This inhibition reduces the transmembrane influx of calcium ions into cardiac and vascular smooth muscle, leading to reduced heart rate and arterial pressure .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: : Zu den ähnlichen Verbindungen gehören Diltiazemhydrochlorid, Nifedipin und Verapamilhydrochlorid .

Einzigartigkeit: : Im Gegensatz zu anderen Kalziumkanalblockern hat Bepridilhydrochlorid hemmende Wirkungen sowohl auf den langsamen Kalziumstrom als auch auf den schnellen Natriumstrom. Es interferiert auch mit der Kalziumbindung an Calmodulin, was kein gemeinsames Merkmal anderer Kalziumkanalblocker ist .

Biologische Aktivität

Bepridil hydrochloride is a non-selective calcium channel blocker (CCB) that exhibits significant anti-anginal and antihypertensive properties. This compound is known for its complex mechanism of action, which involves multiple ion channels and pathways. Below, we explore its biological activity, pharmacodynamics, and relevant research findings.

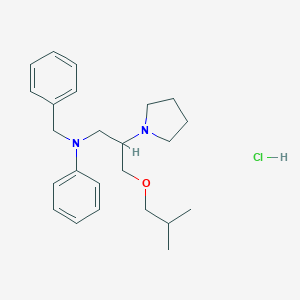

Chemical Structure and Properties

- Chemical Name : N-Benzyl-N-(3-isobutoxy-2-pyrrolidin-1-yl-propyl)aniline hydrochloride

- Molecular Formula : C24H35ClN2O

- Molecular Weight : 410.01 g/mol

- Purity : ≥99%

Bepridil acts primarily by blocking voltage-dependent calcium channels, specifically the L-type and T-type channels, which are crucial for calcium influx in cardiac and vascular smooth muscle cells. Additionally, it inhibits sodium channels and the Na+/Ca2+ exchanger (NCX), leading to decreased intracellular calcium levels. This multifaceted action results in:

- Coronary Vasodilation : Enhances blood flow to the heart muscle.

- Reduced Cardiac Contractility : Lowers the force of heart contractions, beneficial in conditions like angina.

- Antiarrhythmic Effects : Stabilizes cardiac rhythm by preventing abnormal electrical activity.

Pharmacological Profile

| Parameter | Details |

|---|---|

| Absorption | Rapidly and completely absorbed orally |

| Protein Binding | 99% |

| Half-life | 24-50 hours |

| Metabolism | Hepatic; primarily via cytochrome P450 enzymes |

| Elimination Route | Primarily via urine |

Biological Activities

- Calcium Channel Blocking : Bepridil effectively reduces calcium influx through voltage-gated calcium channels, which is critical for muscle contraction and neurotransmitter release.

- Sodium Channel Inhibition : It also inhibits sodium channels, contributing to its antiarrhythmic properties.

- Effects on NCX : By inhibiting the Na+/Ca2+ exchanger, bepridil influences intracellular calcium handling, which can affect cell excitability and contractility.

Clinical Implications

Bepridil has been utilized in the treatment of:

- Hypertension

- Chronic Stable Angina

However, its use has been limited due to reports of serious side effects such as ventricular arrhythmias (e.g., Torsade de Pointes), leading to its withdrawal from the U.S. market.

Case Studies and Research Findings

-

Pharmacological Studies :

- A study by Yatani et al. (1986) demonstrated that bepridil blocks cardiac calcium and sodium channels, emphasizing its role in modulating cardiac electrical activity .

- Sato et al. (2006) highlighted bepridil's ability to open mitochondrial K_ATP channels, suggesting a protective effect against ischemic damage .

- In Vitro Studies :

- Clinical Observations :

Eigenschaften

IUPAC Name |

N-benzyl-N-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O.ClH/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22;/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBBWYGMTNAYNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64706-54-3 (Parent) | |

| Record name | Bepridil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068099865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00964274 | |

| Record name | Bepridil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68099-86-5, 74764-40-2 | |

| Record name | Bepridil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68099-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bepridil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068099865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BEPRIDIL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bepridil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-β-[(2-methylpropoxy)methyl]-N-phenylpyrrolidine-1-ethylamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEPRIDIL HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TN7FF3W4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Bepridil hydrochloride?

A1: this compound (BP) functions as a calcium channel blocker, primarily targeting L-type calcium channels in vascular smooth muscle cells. [, ] This action leads to vasodilation, increasing coronary blood flow and reducing myocardial oxygen demand. [] It exhibits a greater inhibitory effect on potential-dependent calcium channels than receptor-operated channels. [] Additionally, BP influences intracellular calcium release, differentiating its action from other calcium channel blockers. []

Q2: How does this compound compare to other calcium channel blockers like Nifedipine, Verapamil hydrochloride, and Diltiazem hydrochloride in its effects on vascular smooth muscle?

A2: Studies comparing this compound to Nifedipine, Verapamil hydrochloride, and Diltiazem hydrochloride show distinct differences. While all four calcium channel blockers effectively inhibit potential-dependent calcium channel activity in vascular smooth muscle, BP uniquely inhibits receptor-operated calcium channels in a concentration-dependent manner. [] This difference translates to BP's additional ability to suppress norepinephrine-induced contractions in a calcium-free environment, unlike Diltiazem hydrochloride. []

Q3: What evidence suggests that this compound might have clinical benefits in patients with atrial fibrillation?

A3: this compound has demonstrated efficacy in the pharmacological conversion of atrial fibrillation (AF). Research suggests that BP may restore the impaired function of circulating CD34+CD45- cells (endothelial progenitor cells) observed in patients with persistent AF. [, ] This restoration of function may contribute to BP's effectiveness in treating AF.

Q4: How does the plasma concentration of this compound correlate with its efficacy in treating atrial fibrillation?

A4: Studies in Japanese patients with AF demonstrate a strong relationship between this compound's plasma concentration and its clinical efficacy. Achieving a plasma concentration of approximately 300 ng/mL appears crucial for therapeutic benefit. [, ] Monitoring plasma levels during treatment can help optimize efficacy and minimize the risk of adverse effects. []

Q5: What are the potential risks associated with this compound administration, particularly regarding cardiac rhythm?

A5: this compound administration carries a risk of QT interval prolongation, potentially leading to severe ventricular arrhythmias like Torsades de Pointes. [, , ] This risk appears more pronounced in women, especially those with hypokalemia or bradycardia. [, ] Careful monitoring of potassium levels and electrocardiograms, especially in elderly patients and those with larger left atrial dimensions, is crucial during treatment. []

Q6: Does hemodialysis affect the pharmacokinetics of this compound in patients with end-stage renal disease?

A6: Studies indicate that hemodialysis does not significantly affect the pharmacokinetics of this compound in patients with end-stage renal disease. Bepridil's plasma clearance remains similar to that observed in individuals with healthy renal function. [, ] Hemodialysis does not remove BP or its major metabolites from circulation, and no rebound in plasma concentrations occurs post-dialysis. [] Therefore, dosage adjustments are likely unnecessary for patients undergoing hemodialysis with cuprophane filters. []

Q7: Beyond its use as an antiarrhythmic agent, what other potential therapeutic applications are being explored for this compound?

A8: Emerging research indicates that this compound shows promise as a potential antiviral agent. Studies using IPEC-J2 cells as a model system demonstrate that BP can inhibit the replication of porcine epidemic diarrhea virus (PEDV). [] This antiviral effect is linked to BP's ability to modulate intracellular calcium levels by influencing calcium channel proteins like TRPV6 and PMCA1b. [] This research suggests that BP may have therapeutic potential against other viruses that depend on calcium signaling for their replication cycle.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.